molecular formula C25H25N3O4 B11562058 2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate

2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B11562058
M. Wt: 431.5 g/mol
InChI Key: ADDTWEXIYFUECG-JVWAILMASA-N
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Description

2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate is a complex organic compound with a variety of potential applications in scientific research. This compound features a benzoate ester functional group, an ethoxy group, and an imino linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxy-4-formylphenyl benzoate with 2-[(3-methylphenyl)amino]acetamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets. The compound’s imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzoate ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-[(E)-({4-[(4-nitrobenzoyl)amino]benzoyl}hydrazono)methyl]phenyl benzoate: Similar structure but with different substituents, leading to varied chemical properties and applications.

    Ethyl benzoate: A simpler ester with fewer functional groups, used primarily as a flavoring agent and in organic synthesis.

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C25H25N3O4/c1-3-31-23-15-19(12-13-22(23)32-25(30)20-9-5-4-6-10-20)16-27-28-24(29)17-26-21-11-7-8-18(2)14-21/h4-16,26H,3,17H2,1-2H3,(H,28,29)/b27-16+

InChI Key

ADDTWEXIYFUECG-JVWAILMASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=CC(=C2)C)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=CC(=C2)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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